molecular formula C24H26N2O4S2 B6563255 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 946282-92-4

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B6563255
CAS No.: 946282-92-4
M. Wt: 470.6 g/mol
InChI Key: KTINBHKFIGAYFZ-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its distinct sulfonyl and quinoline groups. This compound's intricate structure implies potential versatility in various chemical reactions, making it a subject of interest in multiple fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide often involves multistep synthesis. Commonly, this synthesis begins with the sulfonylation of quinoline derivatives followed by subsequent functionalization. Key steps include:

  • Sulfonylation: : Reacting quinoline derivatives with benzenesulfonyl chloride under anhydrous conditions.

  • Subsequent Functionalization: : Introducing trimethylbenzene groups using sulfonamide linkages under controlled temperature and solvent conditions.

Industrial Production Methods

Large-scale production typically requires optimizing reaction conditions to ensure high yield and purity. This can involve using catalytic systems, optimizing solvent selection, and employing continuous flow reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidative transformations, often facilitated by strong oxidizing agents.

  • Reduction: : Reactions involving reducing agents can alter the sulfonyl and quinoline functionalities.

  • Substitution: : The aromatic rings in the compound allow for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.

  • Substitution: : Halogens or other nucleophiles/electrophiles depending on the desired substitution.

Major Products

These reactions produce derivatives that can be further modified or used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

Biology

Its unique structure offers potential as a molecular probe in biological studies, particularly in investigating enzyme interactions and cellular signaling pathways.

Medicine

Industry

Industrially, this compound's robust chemical properties make it suitable for the development of specialized materials, including polymers and coatings.

Comparison with Similar Compounds

Comparison and Uniqueness

Compared to other sulfonyl-quinoline derivatives, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4,5-trimethylbenzene-1-sulfonamide stands out due to its additional trimethylbenzene sulfonamide group, providing enhanced stability and reactivity.

List of Similar Compounds

  • N-(benzenesulfonyl)-quinoline derivatives

  • Tetrahydroquinoline sulfonamides

  • Trimethylbenzene sulfonyl compounds

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-14-19(3)24(15-18(17)2)31(27,28)25-21-11-12-23-20(16-21)8-7-13-26(23)32(29,30)22-9-5-4-6-10-22/h4-6,9-12,14-16,25H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTINBHKFIGAYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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